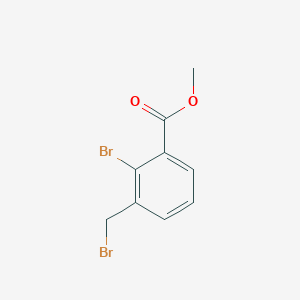

Methyl 2-bromo-3-(bromomethyl)benzoate

Description

Methyl 2-bromo-3-(bromomethyl)benzoate is a brominated aromatic ester characterized by two bromine substituents: one at the 2-position of the benzene ring and a bromomethyl group at the 3-position. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where bromine atoms enhance reactivity for further functionalization (e.g., cross-coupling reactions). Its molecular formula would likely be C₁₀H₉Br₂O₂, with a molecular weight of approximately 322.0 g/mol.

Properties

IUPAC Name |

methyl 2-bromo-3-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMBKCOPARGGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728450 | |

| Record name | Methyl 2-bromo-3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750585-90-1 | |

| Record name | Methyl 2-bromo-3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

-

- Starting material: methyl 2-methylbenzoate

- Brominating agent: N-bromosuccinimide (NBS) used in excess

- Radical initiators: azo compounds such as azoisobutyronitrile (AIBN) or dibenzoyl peroxide

- Solvents: halogenated hydrocarbons like chlorobenzene, methylene chloride, 1,2-dichloroethane, or polar aprotic solvents such as acetonitrile

- Temperature: 40–100 °C, preferably 70–100 °C under reflux

- Light irradiation: optional, using photolamps to initiate radical formation

Mechanism:

The reaction proceeds via a radical chain mechanism where the benzylic methyl group and the ortho aromatic position relative to the ester group are brominated. The radical initiator decomposes to form radicals that abstract hydrogen atoms, allowing bromine radicals to substitute hydrogens selectively.Procedure:

The methyl 2-methylbenzoate is dissolved in the chosen solvent, and NBS along with the radical initiator is added. The mixture is heated under reflux with or without light irradiation. Bromine may be added dropwise to accelerate the reaction. After completion, the mixture is cooled and treated with sodium bisulfite solution to quench excess bromine. The product is isolated by filtration or extraction, washed, and purified by recrystallization from ethyl acetate or butyl acetate.-

- High selectivity for benzylic bromination

- Mild reaction conditions

- Good yields and purity with proper solvent and temperature control

Bromination Using Molecular Bromine with Photochemical Initiation

-

- Starting material: methyl 2-methylbenzoate

- Bromine (Br2), used in excess

- Solvents: chlorobenzene, methylene chloride, 1,2-dichloroethane

- Light source: photolamp for radical initiation

- Temperature: 40–100 °C under reflux

Mechanism:

Similar to NBS bromination, bromine under light irradiation produces bromine radicals that abstract hydrogens from the methyl group and aromatic ring, leading to brominated products.Procedure:

The methyl 2-methylbenzoate is dissolved in solvent, heated, and bromine is added dropwise under continuous irradiation. After the reaction, the mixture is cooled and the product is isolated by filtration or extraction. Washing and recrystallization steps follow.-

- Direct use of bromine without the need for NBS

- Effective for large-scale preparations

Solvent and Temperature Effects

| Solvent | Suitability for NBS Method | Suitability for Br2 Photochemical Method | Notes |

|---|---|---|---|

| Chlorobenzene | Advantageous | Advantageous | High boiling point, inert |

| Methylene chloride | Suitable | Advantageous | Volatile, good radical solvent |

| 1,2-Dichloroethane | Suitable | Advantageous | Good solvent for bromination |

| Acetonitrile | Advantageous | Less common | Polar aprotic solvent |

| Chloroform | Suitable | Less common | Less stable under light |

Temperatures between 70–100 °C under reflux conditions optimize the bromination rate and selectivity. Lower temperatures slow the reaction, while higher temperatures may cause side reactions.

Purification

After bromination, the reaction mixture is cooled. For NBS-based reactions, sodium bisulfite solution is added to neutralize residual bromine. The product is then separated by filtration or extraction. Further purification is achieved by recrystallization from solvents such as ethyl acetate or butyl acetate, yielding pure this compound.

Research Findings and Data Summary

| Parameter | Typical Range/Value | Source/Notes |

|---|---|---|

| Reaction temperature | 70–100 °C | Optimal for radical bromination |

| Solvent choice | Chlorobenzene, acetonitrile, methylene chloride | Solvents inert to bromination conditions |

| Radical initiators | AIBN, dibenzoyl peroxide | Used to initiate radical chain reaction |

| Brominating agent ratio | NBS in excess | Ensures complete bromination of methyl and aromatic positions |

| Reaction time | Several hours (2–6 h typical) | Dependent on scale and conditions |

| Purification method | Recrystallization | Ethyl acetate or butyl acetate commonly used |

| Yield | Moderate to high (50–80%) | Dependent on reaction control and purification |

Additional Notes

- The presence of substituents on the aromatic ring can influence regioselectivity and reaction rate.

- Radical initiators and light irradiation are crucial for efficient bromination.

- Excess bromine or NBS ensures full conversion but requires careful quenching to avoid side reactions.

- The method is scalable and adaptable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(bromomethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Oxidation: Benzoic acids or aldehydes.

Reduction: Methyl benzoate derivatives without bromine atoms.

Scientific Research Applications

Methyl 2-bromo-3-(bromomethyl)benzoate serves as a versatile intermediate in organic synthesis. Its bromine substituents allow for further functionalization, making it a valuable building block for the development of more complex molecules. This compound can be utilized to synthesize various derivatives that exhibit biological activity.

Key Reactions:

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in medicinal chemistry.

Pharmaceutical Applications

This compound is recognized for its potential as a pharmaceutical intermediate. Its structure allows it to act as a precursor for drugs targeting various diseases, including cancer and neurological disorders. The compound's ability to modify biological pathways makes it a candidate for further research in drug development.

Case Study: Sphingosine-1-Phosphate (S1P) Receptor Agonists

Research has shown that derivatives of brominated benzoic acids can act as S1P receptor agonists, which are promising for treating multiple sclerosis (MS). The structural modifications involving compounds like this compound could lead to enhanced potency and selectivity for S1P receptors .

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Comparison with Similar Brominated Benzoate Esters

The evidence includes two structurally related compounds: Methyl 3-bromo-4-methylbenzoate () and Methyl 2-bromo-3-nitrobenzoate (). Below is a comparative analysis based on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Property Comparison

Reactivity and Functional Group Influence

- This compound : The bromomethyl group (-CH₂Br) at the 3-position is highly reactive, enabling alkylation or nucleophilic substitution reactions. The 2-bromo substituent could facilitate cross-coupling (e.g., Suzuki-Miyaura).

- The 3-Br site is meta-directing, influencing regioselectivity in further reactions .

- Methyl 2-bromo-3-nitrobenzoate: The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity of the ester and directing electrophiles to specific positions. Nitro groups also pose explosion risks under certain conditions .

Hazard Profiles

- Methyl 3-bromo-4-methylbenzoate : Classified as a skin/eye irritant (Category 2) and a specific target organ toxicant (Category 3). Requires handling with ventilation and personal protective equipment (PPE) .

- Methyl 2-bromo-3-nitrobenzoate: No explicit hazard data is provided in , but nitro-containing compounds often exhibit higher toxicity and instability compared to brominated analogs.

Biological Activity

Methyl 2-bromo-3-(bromomethyl)benzoate is a brominated aromatic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and an ester functional group. Its molecular formula is , and it exhibits properties typical of halogenated benzoates, such as increased lipophilicity and potential bioactivity due to the presence of bromine atoms.

Antiviral Properties

Recent studies have indicated that brominated benzoic acid derivatives can act as inhibitors of viral enzymes. For instance, compounds similar to this compound have shown promising results against SARS-CoV-2 by inhibiting the Nsp14 methyltransferase, which is critical for viral replication. The structure-activity relationship (SAR) analysis revealed that the introduction of halogen substituents significantly affects the inhibitory potency against viral targets .

Antitumor Activity

Brominated compounds have also been explored for their antitumor activity. In a study focusing on di-bromo-based small-molecule inhibitors, derivatives of this compound were synthesized and tested for their ability to inhibit PD-1/PD-L1 interactions, which are crucial in tumor immune evasion. The results indicated that modifications at the bromine positions could enhance binding affinity and biological activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

- Bromine Substitution : The position and number of bromine atoms significantly impact the compound's interaction with biological targets. For example, compounds with bromo substituents at specific positions on the benzene ring exhibited enhanced potency against certain cancer cell lines.

- Ester Group : The presence of the methyl ester group contributes to the compound's solubility and permeability, facilitating its biological activity in cellular environments.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Antiviral | SARS-CoV-2 Nsp14 | 0.5 | |

| This compound | Antitumor | PD-1/PD-L1 | 0.8 | |

| Brominated analogs | General cytotoxicity | Various cancer cell lines | 1.5 |

Case Studies

- SARS-CoV-2 Inhibition : A study reported that a series of benzoic acid derivatives, including this compound, were evaluated for their ability to inhibit the Nsp14 methyltransferase enzyme in SARS-CoV-2. The results demonstrated that specific structural modifications could enhance inhibitory potency significantly .

- PD-1/PD-L1 Interaction : Another investigation focused on di-bromo-based small molecules derived from this compound, assessing their effectiveness in blocking PD-1/PD-L1 interactions in cancer immunotherapy. The findings suggested that these compounds could serve as potential leads for developing new cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-bromo-3-(bromomethyl)benzoate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer: The compound can be synthesized via sequential bromination and esterification. For example, bromination of methyl 3-(bromomethyl)benzoate precursors requires controlled temperatures (0–5°C) and stoichiometric N-bromosuccinimide (NBS) to avoid over-bromination. Solvent polarity (e.g., DCM vs. THF) significantly impacts regioselectivity during bromine addition . Post-synthesis, column chromatography with silica gel (hexane:EtOAc gradients) is recommended for purification.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- NMR : and NMR identify substituent positions (e.g., bromine at C2 and bromomethyl at C3). Coupling constants in NMR distinguish aromatic protons.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at 307.93 Da) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer: Use fume hoods, nitrile gloves, and protective eyewear. The compound is a lachrymator and skin irritant. Store in amber vials at 2–8°C under inert gas (argon) to prevent hydrolysis. Spills require neutralization with sodium bicarbonate before ethanol/water cleanup .

Advanced Research Questions

Q. How do electronic and steric effects influence regioselectivity during the bromination of methyl benzoate derivatives?

- Methodological Answer: In methyl 3-(bromomethyl)benzoate, the electron-withdrawing ester group at C1 directs electrophilic bromination to C2 (meta to COMe). Steric hindrance from the bromomethyl group at C3 further limits reactivity at adjacent positions. Solvent effects (e.g., polar aprotic solvents like DMF) enhance electrophile stability, improving regioselectivity .

Q. Can this compound serve as a bifunctional substrate in cross-coupling reactions?

- Methodological Answer: Yes. The C2 bromine can undergo Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), KCO, DME, 80°C), while the bromomethyl group at C3 is reactive in nucleophilic substitutions (e.g., with amines or thiols). Sequential reactions require protecting one site (e.g., silyl ether protection for bromomethyl) to avoid interference .

Q. How can conflicting literature reports on bromination yields be reconciled?

- Methodological Answer: Discrepancies arise from variations in reaction time, catalyst loadings, or impurity profiles. For example, trace moisture reduces NBS efficacy, lowering yields. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., anhydrous conditions, 1.05 eq. NBS) to achieve reproducible yields >85% .

Q. What strategies mitigate degradation of this compound under basic conditions?

- Methodological Answer: The ester group is prone to hydrolysis in basic media. Use aprotic solvents (e.g., THF) and low temperatures (0–10°C) during reactions. Alternatively, replace the methyl ester with a tert-butyl ester for enhanced stability. Kinetic studies (HPLC monitoring) can determine degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.